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Compound of Interest

Compound Name: N-Allylacetamide

Cat. No.: B1619842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of melatonin

utilizing N-Allylacetamide as a key intermediate. The described method offers a concise and

efficient pathway to N-acetyl-5-methoxytryptamine (melatonin), a neurohormone widely studied

for its role in regulating circadian rhythms and its potential therapeutic applications.

Introduction
The chemical synthesis of melatonin is a critical process for its availability in research and

pharmaceutical development. A notable synthetic route employs the Fischer indole synthesis,

for which a key precursor aldehyde can be generated from N-allylacetamide. This approach

involves a rhodium-catalyzed hydroformylation of N-allylacetamide to produce 4-

acetamidobutanal. This intermediate is then reacted with 4-methoxyphenylhydrazine in a one-

pot reaction to yield melatonin. This method is advantageous due to its efficiency and the use

of readily accessible starting materials.

Overall Synthetic Pathway
The synthesis of melatonin from N-allylacetamide can be summarized in the following two

main stages:

Hydroformylation of N-Allylacetamide: N-Allylacetamide is converted to 4-

acetamidobutanal via a rhodium-catalyzed hydroformylation reaction. This step introduces an
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aldehyde functional group necessary for the subsequent cyclization.

Fischer Indole Synthesis: The resulting 4-acetamidobutanal is reacted with 4-

methoxyphenylhydrazine without purification in a one-pot synthesis. This reaction proceeds

through the formation of a hydrazone, followed by an acid-catalyzed intramolecular

cyclization and rearrangement to form the indole ring of melatonin.

Diagram of the Melatonin Synthesis Pathway from N-Allylacetamide

Stage 1: Hydroformylation

Stage 2: One-Pot Fischer Indole Synthesis

N-Allylacetamide

4-Acetamidobutanal

[Rh]-catalyst, CO/H₂

Melatonin

Acid catalyst

4-Methoxyphenylhydrazine

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of melatonin from N-allylacetamide.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of melatonin from N-
allylacetamide, based on the work of Verspui et al.
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Parameter Value

Hydroformylation Stage

Catalyst System Rh(acac)(CO)₂ / TPPTS (in water)

Substrate N-Allylacetamide

Solvent System Toluene-Water (biphasic)

Temperature 80 °C

Pressure (CO/H₂) 50 bar

Reaction Time 17 hours

Conversion >99%

Selectivity (linear aldehyde) 94%

Fischer Indole Synthesis

Reactants

4-Acetamidobutanal (aqueous phase from

hydroformylation), 4-Methoxyphenylhydrazine

hydrochloride

Solvent Water

Overall Yield (from allylamine) 44% (not optimized)[1]

Experimental Protocols
The following protocols are based on the procedures described by Verspui et al. and provide a

detailed methodology for the synthesis of melatonin from N-allylacetamide.

Protocol 1: Synthesis of N-Allylacetamide
This initial step is the preparation of the starting material, N-allylacetamide, from allylamine.

Materials:

Allylamine
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Acetic anhydride

Diethyl ether

Sodium sulfate (anhydrous)

Procedure:

Cool a solution of allylamine in diethyl ether in an ice bath.

Slowly add acetic anhydride dropwise to the cooled solution with stirring.

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution,

and finally with brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain N-allylacetamide as a colorless oil.

Protocol 2: Hydroformylation of N-Allylacetamide to 4-
Acetamidobutanal
This protocol describes the rhodium-catalyzed hydroformylation of N-allylacetamide in an

aqueous biphasic system.

Materials:

N-Allylacetamide

Rh(acac)(CO)₂ (catalyst precursor)

Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (ligand)

Toluene

Deionized water
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Synthesis gas (CO/H₂ in a 1:1 ratio)

Equipment:

High-pressure autoclave equipped with a stirrer

Procedure:

In the autoclave, dissolve the catalyst precursor, Rh(acac)(CO)₂, and the TPPTS ligand in

deionized water.

Add a solution of N-allylacetamide in toluene to the aqueous catalyst solution.

Seal the autoclave and purge with synthesis gas (CO/H₂).

Pressurize the autoclave to 50 bar with the synthesis gas.

Heat the reaction mixture to 80 °C and stir vigorously for 17 hours.

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

excess gas.

Separate the aqueous phase containing the product, 4-acetamidobutanal, from the organic

toluene phase containing the catalyst. The aqueous phase is used directly in the next step.

Diagram of the Experimental Workflow
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Caption: Step-by-step experimental workflow for melatonin synthesis.
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Protocol 3: One-Pot Synthesis of Melatonin via Fischer
Indole Synthesis
This protocol details the final step to produce melatonin from the aqueous solution of 4-

acetamidobutanal.

Materials:

Aqueous solution of 4-acetamidobutanal (from Protocol 2)

4-Methoxyphenylhydrazine hydrochloride

Hydrochloric acid (concentrated)

Ethyl acetate

Sodium bicarbonate (saturated solution)

Brine

Sodium sulfate (anhydrous)

Procedure:

To the aqueous solution of 4-acetamidobutanal, add 4-methoxyphenylhydrazine

hydrochloride.

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature.

Neutralize the mixture with a saturated sodium bicarbonate solution.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure melatonin.

Conclusion
The synthesis of melatonin from N-allylacetamide via a rhodium-catalyzed hydroformylation

followed by a one-pot Fischer indole synthesis represents a viable and efficient manufacturing

process. The use of a biphasic aqueous-organic system for the hydroformylation step allows for

easy separation and potential recycling of the expensive rhodium catalyst, contributing to a

more sustainable process. The provided protocols offer a detailed guide for researchers and

professionals in the field of drug development to reproduce and potentially optimize this

synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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